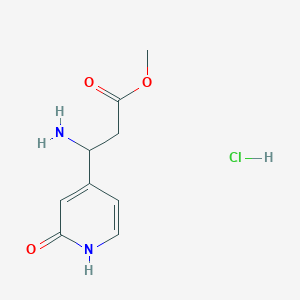

Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypyridinyl group, and a propanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.

Esterification: The carboxylic acid group of (S)-3-amino-3-(methoxycarbonyl)propanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Coupling Reaction: The hydroxypyridine is coupled with the methyl ester through a nucleophilic substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The hydroxypyridinyl group can chelate metal ions, affecting the activity of metalloenzymes. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride

- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Uniqueness

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and a hydroxypyridinyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups. Additionally, the stereochemistry of the compound (3S) adds another layer of specificity in its interactions with biological targets.

Biological Activity

Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride, also known by its CAS number 2059915-50-1, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₉H₁₂ClN₂O₃

- Molecular Weight : 232.66 g/mol

- CAS Number : 2059915-50-1

- PubChem ID : 134690889

The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in apoptosis and oxidative stress. It has been shown to influence the production of reactive oxygen species (ROS), which play a critical role in cancer pathogenesis and therapy response.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from relevant research:

In a study involving the A549 cell line, compounds similar to methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate were found to reduce cell viability by over 50% and suppress migration, indicating strong potential for further development as an anticancer agent .

Neuroprotective Effects

The compound's neuroprotective capabilities have also been investigated, particularly in models of Parkinson's disease. Research indicates that it can modulate oxidative stress and protect dopaminergic neurons from toxins such as 6-hydroxydopamine (6-OHDA) and MPP+ . Key findings include:

- Mechanism : The compound enhances the activity of endogenous antioxidant systems, reducing neuronal damage.

- Cell Viability : In treated models, neuronal survival rates improved significantly compared to untreated controls.

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that this compound could selectively induce apoptosis in malignant cells while sparing non-cancerous cells, showcasing its therapeutic potential without significant toxicity.

-

Neuroprotection in Parkinson's Disease Models :

- In an experimental setup using LUHMES dopaminergic neuronal precursor cells, treatment with this compound led to a marked decrease in cell death induced by neurotoxic agents. This suggests that the compound may offer protective effects against neurodegenerative diseases.

Properties

Molecular Formula |

C9H13ClN2O3 |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H |

InChI Key |

DEGIVRKTWJRZMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.